An In-depth Technical Guide to Tris(2-aminoethyl)amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to Tris(2-aminoethyl)amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Tris(2-aminoethyl)amine (tren), a versatile tripodal tetradentate ligand. It details experimental protocols for its synthesis and characterization and explores its applications, particularly in coordination chemistry and as a scaffold in drug development.
Core Chemical and Physical Properties
Tris(2-aminoethyl)amine, systematically named N¹,N¹-Bis(2-aminoethyl)ethane-1,2-diamine, is a colorless to light yellow liquid at room temperature.[1] Its structure, featuring a central tertiary amine and three primary amine "arms," makes it a potent chelating agent for various transition metals.[2][3] This property is central to its wide range of applications.
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative properties of Tris(2-aminoethyl)amine.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₈N₄ | [3] |
| Molecular Weight | 146.23 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.976 g/mL at 20 °C | |
| Melting Point | -16 °C | |
| Boiling Point | 114 °C at 15 mmHg | |
| Refractive Index (n²⁰/D) | 1.497 | |
| Vapor Pressure | 0.02 mmHg at 20 °C | |
| Vapor Density | 5 (vs air) |
Table 2: Solubility and Acidity
| Property | Value | Reference(s) |
| Solubility in Water | Miscible | |
| Solubility in Chloroform (B151607) | Sparingly soluble | |
| Solubility in DMSO | Slightly soluble | |
| pKa (predicted) | 10.00 ± 0.10 |
Synthesis of Tris(2-aminoethyl)amine
A common and effective method for the synthesis of Tris(2-aminoethyl)amine involves a two-step process starting from triethanolamine (B1662121). The general workflow is depicted below.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from a patented synthesis process.[4][5][6]
Step 1: Synthesis of Tris(2-chloroethyl)amine hydrochloride
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In a 500 mL three-necked flask equipped with a stirrer and a dropping funnel, combine 14.9 g of triethanolamine and 29.8 g of dimethylformamide (DMF).[4]
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Slowly add 50 g of thionyl chloride dropwise to the mixture while stirring. The dropping rate should be controlled to approximately one drop per second.[4]
-
Initially, a white solid may form accompanied by gas evolution, which will dissolve upon complete addition of thionyl chloride.[4]
-
After the addition is complete, continue stirring and heat the reaction mixture to 70°C for 6-8 hours under reflux.[4]
-
After the reaction, remove the excess thionyl chloride and solvent by rotary evaporation under reduced pressure to obtain the crude Tris(2-chloroethyl)amine hydrochloride.[4]
Step 2: Synthesis of Tris(2-aminoethyl)amine
-
Transfer the crude Tris(2-chloroethyl)amine hydrochloride to a 1000 mL three-necked flask.
-
Add 100 g of ethanol to dissolve the solid, followed by the addition of 130 g of aqueous ammonia.[6]
-
Heat the mixture to 70°C and maintain it under reflux with stirring for 7 hours. The solution will gradually turn from colorless to dark brown.[6]
-
After the reaction is complete, remove the solvent and excess ammonia by rotary evaporation to yield a dark brown viscous material.[6]
-
Dissolve the residue in 100 mL of absolute ethanol and cool the solution to precipitate ammonium (B1175870) chloride.
-
Filter the mixture to remove the ammonium chloride solid and collect the filtrate.
-
Adjust the pH of the filtrate to approximately 10 by adding a sufficient amount of sodium hydroxide.[6]
-
Purify the resulting Tris(2-aminoethyl)amine by vacuum distillation, collecting the fraction at 140-150°C under 5 kPa pressure.[6]
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized Tris(2-aminoethyl)amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 10 mg of the purified Tris(2-aminoethyl)amine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[7] For air- or moisture-sensitive samples, preparation should be conducted under an inert atmosphere (e.g., in a glovebox), and the solvent should be appropriately dried.[8]
-
Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.[7]
-
Data Acquisition: Utilize a standard single-pulse experiment. Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: The resulting spectrum should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm). The spectrum is expected to show two triplets corresponding to the two inequivalent methylene (B1212753) groups of the ethyl chains.
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. Experimental Protocol for FT-IR
-
Sample Preparation (KBr Pellet Method): Mix approximately 1 mg of the liquid Tris(2-aminoethyl)amine with 200 mg of dry potassium bromide (KBr) powder.[2] Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrument Parameters: Record the FT-IR spectrum using a suitable spectrometer over a range of 4000-400 cm⁻¹.
-
Data Acquisition: Acquire the spectrum with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.[2]
-
Spectral Interpretation: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl chains (around 2850-2960 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C-N stretching vibrations.
Applications in Drug Development
The unique structural and chemical properties of Tris(2-aminoethyl)amine make it a valuable molecule in drug development, particularly as a scaffold for creating complex molecules and as a drug carrier.
Tris(2-aminoethyl)amine as a Drug Carrier Scaffold
Tris(2-aminoethyl)amine can be utilized to form stable complexes with metal ions, which can then act as carriers for drug molecules. An example is its use in forming a zinc complex to carry the antiviral drug favipiravir.[9]
This workflow illustrates the formation of a cationic complex between Tris(2-aminoethyl)amine and a zinc ion. This complex then binds to the anionic form of the drug favipiravir. The drug can subsequently be released at a target site with a lower pH through protonation.[9]
Tris(2-aminoethyl)amine in Peptide Synthesis
The tripodal nature of Tris(2-aminoethyl)amine makes it an effective scaffold for the assembly of triple-helical collagen mimetic structures.[10] The flexible nature of the "tren" scaffold allows the three attached peptide chains to arrange themselves into a stable triple helix.[10] This has significant implications for the development of novel biomaterials and therapeutic agents. The general process involves attaching peptide chains to the primary amine groups of the Tris(2-aminoethyl)amine core.
Safety and Handling
Tris(2-aminoethyl)amine is a corrosive substance that can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin and can be harmful if inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a tightly closed container in a well-ventilated area, away from strong acids and oxidizing agents. Tris(2-aminoethyl)amine is hygroscopic and can absorb carbon dioxide from the air; therefore, storage under an inert atmosphere is recommended to maintain its purity.
References
- 1. bicycletherapeutics.com [bicycletherapeutics.com]
- 2. Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 4. Tris(2-aminoethyl)amine synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]
- 6. Tris(2-aminoethyl)amine synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. organomation.com [organomation.com]
- 9. A tris(2-aminoethyl)amine-based zinc complex as a highly water-soluble drug carrier for the anti-COVID-19 drug favipiravir: a joint experimental and theoretical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. TREN (Tris(2-aminoethyl)amine): an effective scaffold for the assembly of triple helical collagen mimetic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
